Ethyl 2-(((2-((1-(6-chloro-3-pyridazinyl)-4-piperidinyl)carbonyl)hydrazino)carbothioyl)amino)acetate
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Description
Imidazo[1,2-b]pyridazine derivatives have good biological activity and have been widely studied in drug molecules . A new compound, ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, was synthesized . The title compound was characterized by spectroscopic techniques .
Synthesis Analysis
The compound ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate was accurately designed and successfully synthesized . The structure of the synthesized compounds is novel compared with the previous imidazoles and pyrazines .Molecular Structure Analysis
The crystal structure of ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate was determined by single crystal X-ray diffraction analysis . The optimized structure of the title compound was calculated by density functional theory (DFT) using B3LYP function and 6-311+G (2d,p) basis set .Chemical Reactions Analysis
The structure of the target compound was characterized by 1 H NMR, 13 C NMR, FTIR and MS .Mechanism of Action
Future Directions
Imidazo[1,2-b]pyridazine derivatives have aroused people’s strong interest in exploring new derivatives . These compounds are not only diverse in variety and structure, but also show different biological activities and pharmacological properties . In recent years, with the rapid development of organic synthesis technology, more and more reports have been reported on the synthesis methods of imidazo[1,2-b]pyridazine compound .
Properties
IUPAC Name |
ethyl 2-[[[1-(6-chloropyridazin-3-yl)piperidine-4-carbonyl]amino]carbamothioylamino]acetate |
Source
|
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN6O3S/c1-2-25-13(23)9-17-15(26)21-20-14(24)10-5-7-22(8-6-10)12-4-3-11(16)18-19-12/h3-4,10H,2,5-9H2,1H3,(H,20,24)(H2,17,21,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNGZXFPEYDZJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=S)NNC(=O)C1CCN(CC1)C2=NN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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